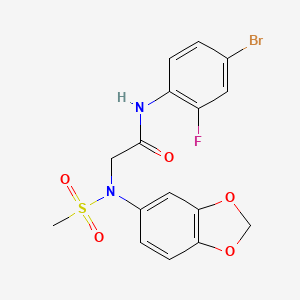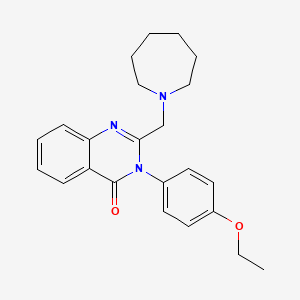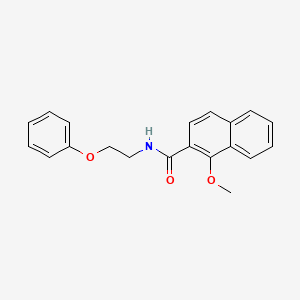
N~2~-1,3-benzodioxol-5-yl-N~1~-(4-bromo-2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
説明
This compound is a chemical entity featuring a complex molecular structure, incorporating elements like benzodioxol, bromo-fluorophenyl, and methylsulfonyl glycinamide. It is synthesized through a series of chemical reactions and possesses unique physical and chemical properties.
Synthesis Analysis
Synthesis of this compound likely involves multiple steps, including the formation of glycosyl triflates from thioglycosides, as described in the synthesis of similar compounds (Crich & Smith, 2000). Such processes often require precise conditions and reagents, such as the use of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by X-ray crystallography. For instance, the study of similar benzofuran compounds revealed specific orientations of substituent groups and intermolecular interactions (Choi et al., 2009). These structural details are crucial in determining the reactivity and interaction of the compound with other molecules.
Chemical Reactions and Properties
The chemical reactions of this compound likely involve interactions with various reagents and catalysts. For example, compounds with similar functional groups have been used in glycosylation reactions, indicating a potential for diverse chemical reactivity (Dasgupta & Garegg, 1990).
Physical Properties Analysis
The physical properties of such compounds are typically determined by their molecular structure. For instance, similar benzofuran compounds showed specific crystalline structures and intermolecular interactions, which can influence melting points, solubility, and other physical properties (Choi et al., 2009).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are influenced by the functional groups present in the compound. Studies on similar compounds, such as those involving sulfonamide groups, provide insights into their potential reactivity and chemical behavior (Sarojini et al., 2012).
科学的研究の応用
Enzyme Inhibition and Anti-inflammatory Potential
Researchers have synthesized derivatives similar to N2-1,3-benzodioxol-5-yl-N1-(4-bromo-2-fluorophenyl)-N2-(methylsulfonyl)glycinamide, focusing on their potential in inhibiting enzymes and demonstrating anti-inflammatory effects. The derivatives were evaluated for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as carbonic anhydrase I and II isoenzymes. These compounds showed promising Ki values, indicating their potential for designing more potent and selective inhibitors for these enzymes (Çetin Bayrak et al., 2019).
Anticancer and Antioxidant Activities
Another study focused on the synthesis of celecoxib derivatives, exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The research highlighted the structural determination of the products and evaluated their efficacy in various biological activities, showcasing the broad therapeutic potential of such compounds (Ş. Küçükgüzel et al., 2013).
Osteoclastogenesis Inhibition
A novel compound named PMSA, which shares a similar sulfonamide functional group with N2-1,3-benzodioxol-5-yl-N1-(4-bromo-2-fluorophenyl)-N2-(methylsulfonyl)glycinamide, was examined for its osteoclast inhibitory activity. This study revealed that PMSA could significantly inhibit osteoclast differentiation, suggesting a potential therapeutic application for postmenopausal osteoporosis (Eunjin Cho et al., 2020).
Photosensitizer for Cancer Treatment
Research into novel zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups, has shown high singlet oxygen quantum yield. These properties are crucial for photodynamic therapy (PDT), a treatment method for cancer. Such compounds' effectiveness in generating singlet oxygen suggests their potential as potent photosensitizers for PDT (M. Pişkin et al., 2020).
Synthesis of Tetrahydroisoquinolines
A study on the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines introduced new synthetic equivalents based on Weinreb amide functionality. This research presents a methodology for the convenient synthesis of such frameworks, which are significant in medicinal chemistry (Harikrishna Kommidi et al., 2010).
特性
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(4-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O5S/c1-26(22,23)20(11-3-5-14-15(7-11)25-9-24-14)8-16(21)19-13-4-2-10(17)6-12(13)18/h2-7H,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGBSGRJFUGHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)Br)F)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-1,3-benzodioxol-5-yl-N-(4-bromo-2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4584601.png)

![1-(4-fluorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4584611.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4584618.png)
![N-[4-(aminocarbonyl)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4584622.png)
![N-isobutyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4584626.png)
![N-butyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4584633.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B4584635.png)
![N-(4-bromo-2-ethylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4584642.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B4584650.png)
![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

![4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)
![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)